

Stability of d3-creatine and d3-creatinine in frozen urine samples

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Technical Support Center: D3-Creatine and D3-Creatinine in Urine

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of d3-creatine and d3-creatinine in frozen urine samples. It includes troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for urine samples containing d3-creatine and d3-creatinine?

For long-term storage, it is recommended to store urine samples at -80°C.[1] While storage at -20°C is also utilized, -80°C ensures maximum stability of the analytes over extended periods. [1][2] For short-term storage of up to 48 hours, refrigeration at 4°C is acceptable.

Q2: How stable are d3-creatine and d3-creatinine in frozen urine samples?

While specific long-term stability data for d3-creatine and d3-creatinine is limited, the stability of endogenous creatinine is a well-established and reliable surrogate. Studies have shown that creatinine in urine is stable for years when stored at -80°C.



Q3: How many freeze-thaw cycles can urine samples undergo without affecting d3-creatine and d3-creatinine concentrations?

It is best practice to minimize freeze-thaw cycles. Studies on endogenous creatinine suggest that up to five freeze-thaw cycles may not significantly affect the concentration.[3] However, to ensure the highest data quality, it is recommended to aliquot urine samples into smaller volumes for single use.

Q4: What is "d3-creatine spillage" and how does it affect the results?

D3-creatine spillage refers to the portion of the oral d3-creatine dose that is excreted in the urine without being taken up by muscle tissue.[4][5][6] This can lead to an overestimation of the amount of d3-creatine that has equilibrated with the body's creatine pool, resulting in an inaccurate calculation of muscle mass. An algorithm based on the fasting urine creatine-to-creatinine ratio can be used to correct for this spillage.[5][6]

Analyte Stability Data

The following tables summarize the stability of creatinine in urine under various storage conditions, which can be used as a proxy for the stability of d3-creatine and d3-creatinine.

Table 1: Long-Term Stability of Creatinine in Frozen Urine

Storage Temperature	Duration	Stability
-20°C	12 months	Minor, not clinically significant, decrease (~4.3%)
-80°C	12 months	Minor, not clinically significant, decrease (~3.5%)
-80°C	Up to 5 years	Stable with minimal decrease
-80°C	11-13 years	Stable (when adjusted for water loss)

Table 2: Effect of Freeze-Thaw Cycles on Urinary Creatinine



Number of Freeze-Thaw Cycles	Storage Temperature	Effect on Creatinine Concentration
Up to 5	-30°C	No significant effect
Up to 6	-80°C	Sustainable
Multiple	Not specified	Can lead to degradation

Troubleshooting Guide

Issue 1: Lower than expected urinary d3-creatinine enrichment.

Potential Cause	Troubleshooting/Solution
Incomplete oral absorption of d3-creatine.	Ensure the subject is in a fasted state before dosing, as food can interfere with absorption. Consider co-administration with a small amount of simple carbohydrates to potentially enhance uptake.
High "spillage" of d3-creatine.	A significant portion of the d3-creatine dose is excreted in the urine before muscle uptake. Use a validated algorithm to correct for spillage based on the urinary creatine-to-creatinine ratio. [5][6]
Incorrect urine sample collection timing.	Ensure urine is collected within the isotopic steady-state window, typically 48 to 96 hours post-dose.[6] Collecting too early may result in incomplete equilibration.
Dietary influence.	Consumption of meat can increase endogenous creatinine, diluting the d3-creatinine signal. Subjects should follow a meat-free diet or fast for at least 8 hours before urine collection.

Issue 2: High variability in d3-creatinine measurements between samples from the same subject.



Potential Cause	Troubleshooting/Solution
Inconsistent sample collection.	Ensure a consistent collection protocol, including the time of day and fasting state. The second morning void is often recommended.
Improper sample storage and handling.	Minimize freeze-thaw cycles by aliquoting samples upon receipt. Ensure consistent storage at -80°C.
Analytical variability.	Verify the performance of the LC-MS/MS method. Check for instrument calibration, and consistency of internal standard addition.

Experimental Protocols Protocol 1: Urine Sample Collection and Storage

- Subject Preparation: Instruct the subject to fast for a minimum of 8 hours (water is permitted)
 before urine collection. A meat-free diet for 24 hours prior to collection is also recommended.
- Dosing: Administer a single oral dose of d3-creatine (typically 30-60 mg).
- Collection Timing: Collect a spot urine sample between 48 and 96 hours after the d3-creatine dose to ensure isotopic steady-state.[6] The second morning void is preferable.
- Collection Procedure: Collect a mid-stream urine sample in a clean, sterile container.
- Aliquoting: Upon receipt in the laboratory, vortex the urine sample to ensure homogeneity and aliquot it into pre-labeled cryovials. This minimizes the need for future freeze-thaw cycles.
- Storage: Immediately store the aliquots at -80°C until analysis.

Protocol 2: Quantification of d3-Creatine and d3-Creatinine by LC-MS/MS

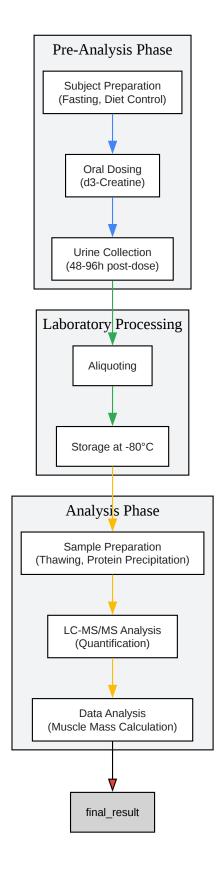
Sample Preparation:



- Thaw urine samples at room temperature.
- Vortex the thawed samples to ensure homogeneity.
- Perform a protein precipitation step by adding a solvent like acetonitrile to an aliquot of the urine sample.
- Vortex and then centrifuge the sample to pellet the precipitated proteins.
- Transfer the supernatant to a new tube or well plate for analysis.
- LC-MS/MS Analysis:
 - Utilize a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of d3-creatine and d3-creatinine.
 - Use stable isotope-labeled internal standards for both d3-creatine and d3-creatinine to ensure accuracy and precision.
 - Develop a calibration curve using standards of known concentrations to quantify the analytes in the urine samples.

Visualizations

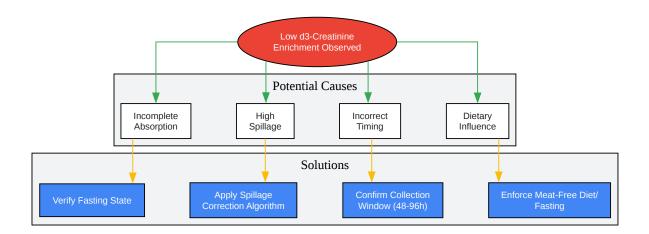




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Caption: Experimental workflow for muscle mass estimation using the d3-creatine dilution method.



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